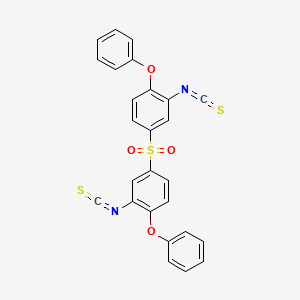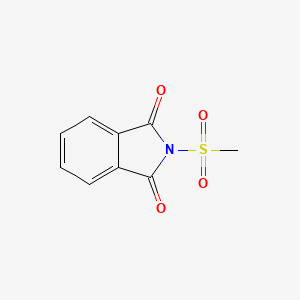![molecular formula C10H16N4O4S B13993998 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide CAS No. 33406-87-0](/img/structure/B13993998.png)
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide involves multiple steps. One common method includes the reaction of 4-hydroxybutanoic acid with 2-(pyrimidin-2-ylsulfamoyl)ethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Comparación Con Compuestos Similares
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide can be compared with other pyrimidine derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
Pyrimidine-based drugs: Compounds like ramastine and autotoxin contain pyrimidine moieties and are used for their therapeutic effects.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other similar compounds.
Propiedades
Número CAS |
33406-87-0 |
|---|---|
Fórmula molecular |
C10H16N4O4S |
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
4-hydroxy-N-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide |
InChI |
InChI=1S/C10H16N4O4S/c15-7-1-3-9(16)11-6-8-19(17,18)14-10-12-4-2-5-13-10/h2,4-5,15H,1,3,6-8H2,(H,11,16)(H,12,13,14) |
Clave InChI |
LWEVNZCOXPMLGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)CCNC(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)









![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)


